molecular formula C11H22N2O2 B2997043 tert-Butyl (3R,4S)-3-(aminomethyl)-4-methylpyrrolidine-1-carboxylate CAS No. 2141698-23-7

tert-Butyl (3R,4S)-3-(aminomethyl)-4-methylpyrrolidine-1-carboxylate

Cat. No.: B2997043
CAS No.: 2141698-23-7
M. Wt: 214.30 g/mol
InChI Key: BWXDXUVIZLNSHM-IUCAKERBSA-N
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Description

This compound is a chiral pyrrolidine derivative featuring a tert-butyl carbamate protecting group, an aminomethyl (-CH₂NH₂) substituent at the 3-position, and a methyl (-CH₃) group at the 4-position. Pyrrolidine scaffolds are widely utilized in medicinal chemistry due to their conformational rigidity and ability to mimic bioactive motifs. The tert-butyl group enhances solubility and stability, while the aminomethyl moiety provides a handle for further functionalization.

Properties

CAS No.

2141698-23-7

Molecular Formula

C11H22N2O2

Molecular Weight

214.30 g/mol

IUPAC Name

tert-butyl (3S,4R)-3-(aminomethyl)-4-methylpyrrolidine-1-carboxylate

InChI

InChI=1S/C11H22N2O2/c1-8-6-13(7-9(8)5-12)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3/t8-,9-/m0/s1

InChI Key

BWXDXUVIZLNSHM-IUCAKERBSA-N

SMILES

CC1CN(CC1CN)C(=O)OC(C)(C)C

Isomeric SMILES

C[C@H]1CN(C[C@@H]1CN)C(=O)OC(C)(C)C

Canonical SMILES

CC1CN(CC1CN)C(=O)OC(C)(C)C

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Starting Materials: : The synthesis of tert-Butyl (3R,4S)-3-(aminomethyl)-4-methylpyrrolidine-1-carboxylate typically begins with commercially available starting materials, such as tert-butyl acrylate and 4-methylpyrrolidine.

  • Synthetic Steps
    • Step 1: : Alkylation of 4-methylpyrrolidine with tert-butyl acrylate under basic conditions to form an intermediate.

    • Step 2: : The intermediate undergoes hydrogenation in the presence of a catalyst to reduce the double bond.

    • Step 3: : Functional group transformation is achieved through a series of protective and deprotective steps to install the aminomethyl group.

    • Step 4: : Stereoselective synthesis is employed to ensure the 3R,4S configuration.

  • Reaction Conditions: : Typical conditions include using solvents like tetrahydrofuran, temperatures ranging from -20°C to 80°C, and catalysts such as palladium on carbon for hydrogenation reactions.

Industrial Production Methods

  • Large-Scale Synthesis: : Industrial production often employs continuous flow reactors to enhance efficiency and control reaction conditions.

  • Purification: : Industrial methods include crystallization and chromatography to obtain the compound with high purity.

  • Quality Control: : Analytical techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used for quality control.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: : The compound can undergo oxidation at the aminomethyl group, leading to the formation of imines or nitriles under specific conditions.

  • Reduction: : Reduction reactions can be performed at the carbonyl group, converting it to alcohols or amines.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, particularly at the aminomethyl group.

Common Reagents and Conditions

  • Oxidizing Agents: : Agents like potassium permanganate or chromium trioxide for oxidation reactions.

  • Reducing Agents: : Lithium aluminum hydride or sodium borohydride for reduction reactions.

  • Solvents: : Solvents like dichloromethane, methanol, and acetonitrile are commonly used in these reactions.

  • Catalysts: : Transition metal catalysts like palladium, platinum, and rhodium for hydrogenation and other catalytic processes.

Major Products Formed

  • Oxidation Products: : Imines, nitriles.

  • Reduction Products: : Alcohols, amines.

  • Substitution Products: : Various derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

  • Building Block: : Utilized as an intermediate in the synthesis of more complex organic molecules.

  • Chiral Catalyst: : The compound's stereochemistry makes it valuable in asymmetric synthesis and catalysis.

Biology

  • Enzyme Inhibition: : Investigated for its potential to inhibit specific enzymes due to its structural similarity to enzyme substrates.

  • Receptor Binding: : Studied for its ability to bind to certain biological receptors, influencing signal transduction pathways.

Medicine

  • Drug Development: : Explored as a scaffold for the development of pharmaceutical compounds, particularly in targeting neurological disorders.

  • Metabolite Studies: : Used in studying the metabolism of similar compounds in biological systems.

Industry

  • Polymerization: : Applied in the production of polymers with specific properties by acting as a monomer or comonomer.

  • Material Science: : Utilized in the synthesis of materials with unique mechanical or chemical properties.

Mechanism of Action

Molecular Targets and Pathways

  • Enzyme Interaction: : The aminomethyl group can form hydrogen bonds and ionic interactions with enzyme active sites, potentially inhibiting enzymatic activity.

  • Receptor Binding: : The compound's structure allows it to fit into receptor binding pockets, modulating the receptor's activity.

  • Signal Transduction: : By binding to receptors or enzymes, it can alter cellular signaling pathways, affecting various biological processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Below is a detailed analysis:

Substitutent Variations and Their Impacts

Table 1: Structural and Physicochemical Comparison
Compound Name CAS No. Molecular Formula Substituents (Position) Molecular Weight Key Properties/Notes References
tert-Butyl (3R,4S)-3-(aminomethyl)-4-methylpyrrolidine-1-carboxylate Not explicitly listed¹ C₁₁H₂₂N₂O₂ 3-(aminomethyl), 4-methyl ~214.3 (calc.) Likely moderate lipophilicity; aminomethyl enables derivatization.
tert-Butyl (3R,4S)-3-amino-4-methylpyrrolidine-1-carboxylate 1290191-85-3 C₁₀H₂₀N₂O₂ 3-amino, 4-methyl 200.28 Smaller substituent at 3-position; reduced steric hindrance vs. aminomethyl.
tert-Butyl (3R,4S)-3-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate 1821824-99-0 C₁₀H₂₀N₂O₃ 3-(aminomethyl), 4-hydroxy 216.28 Increased polarity due to -OH; potential for hydrogen bonding.
tert-Butyl (2S,4R)-4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate 1174020-49-5 C₁₁H₂₀FNO₃ 4-fluoro, 2-(hydroxymethyl) 233.28 Fluorine enhances electronegativity; hydroxymethyl adds polarity.
tert-Butyl (3R,4S)-3-hydroxy-4-methyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate 1052713-78-6 C₁₁H₁₈F₃NO₃ 3-hydroxy, 3-(trifluoromethyl), 4-methyl 281.27 Trifluoromethyl increases metabolic stability; hydroxy adds polarity.
tert-Butyl (4S)-4-amino-3,3-dimethylpyrrolidine-1-carboxylate Not provided C₁₁H₂₂N₂O₂ 4-amino, 3,3-dimethyl 214.31 Dimethyl groups introduce steric hindrance; potential for altered binding kinetics.

Key Observations

Aminomethyl vs. Amino Substituents: The aminomethyl group in the target compound (vs. amino in ) adds a methylene spacer, increasing steric bulk and basicity. This may enhance interactions with charged residues in biological targets.

Methyl vs. Hydroxy at 4-Position :

  • The 4-methyl group in the target compound (vs. 4-hydroxy in ) reduces polarity, improving membrane permeability but limiting hydrogen-bonding capacity.

Safety and Handling: Analogs like tert-Butyl 3-amino-4-methylpyrrolidine-1-carboxylate () carry hazards (H302, H315), suggesting similar precautions for the target compound.

Research Implications

  • Drug Discovery: The target compound’s balance of lipophilicity (4-methyl) and reactivity (aminomethyl) makes it a versatile intermediate for protease inhibitors or GPCR-targeted therapies.
  • Synthetic Chemistry : Structural analogs in , and highlight the utility of tert-butyl protection and regioselective functionalization strategies.

Biological Activity

Tert-butyl (3R,4S)-3-(aminomethyl)-4-methylpyrrolidine-1-carboxylate is a compound with significant potential in medicinal chemistry, particularly in the development of therapeutics targeting various biological pathways. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • CAS Number : 2126143-74-4
  • Molecular Formula : C11H22N2O2
  • Molecular Weight : 214.31 g/mol
  • Purity : 97% .

The compound exhibits multiple mechanisms of action that contribute to its biological activity:

  • Inhibition of Enzymatic Activity :
    • The compound has shown potential as an inhibitor of certain enzymes involved in neurodegenerative processes. For example, it may inhibit acetylcholinesterase (AChE), which is crucial for the breakdown of acetylcholine in synaptic clefts, thereby enhancing cholinergic signaling .
  • Neuroprotective Effects :
    • In vitro studies indicate that this compound can protect neuronal cells from apoptotic stimuli induced by amyloid-beta peptides, which are implicated in Alzheimer's disease. It appears to modulate inflammatory responses and reduce oxidative stress within neuronal environments .

Biological Activity Overview

Activity Effect Reference
Enzyme InhibitionAChE inhibition
NeuroprotectionReduces cell death in astrocytes
Anti-inflammatoryModulates TNF-α and IL-6 production

Neuroprotective Properties

In a study assessing the cytotoxic effects of amyloid-beta on astrocytes, this compound was found to significantly improve cell viability when co-administered with amyloid-beta. The results indicated a protective effect against apoptosis, suggesting its potential utility in Alzheimer's disease treatment protocols .

Enzyme Inhibition Studies

Further investigations have demonstrated that this compound can inhibit AChE with an IC50 value indicating moderate potency. This suggests that it could be beneficial in enhancing cholinergic transmission in neurodegenerative conditions where AChE activity is elevated .

Q & A

Basic Questions

Q. What are the standard methods for synthesizing tert-butyl (3R,4S)-3-(aminomethyl)-4-methylpyrrolidine-1-carboxylate, and how is purity ensured?

  • Methodology : The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the pyrrolidine scaffold. Key steps include:

  • Stereoselective alkylation : Using chiral auxiliaries or catalysts to control the (3R,4S) configuration .
  • Aminomethylation : Introducing the aminomethyl group via reductive amination or nucleophilic substitution .
  • Purification : Silica gel column chromatography (hexane/ethyl acetate gradients) is standard, with purity ≥95% verified by HPLC or LC-MS .

Q. How can the stereochemistry and structural integrity of this compound be confirmed experimentally?

  • Methodology :

  • X-ray crystallography : Resolves absolute configuration using SHELXL refinement . Single crystals are grown via slow evaporation in solvents like dichloromethane/hexane .
  • NMR spectroscopy : 1^1H and 13^{13}C NMR assign diastereotopic protons and carbons. Coupling constants (e.g., J3,4J_{3,4}) confirm relative stereochemistry .
  • Chiral HPLC : Validates enantiomeric excess using chiral stationary phases (e.g., Chiralpak AD-H) .

Advanced Research Questions

Q. How can stereochemical inversion or racemization be minimized during functionalization of the pyrrolidine core?

  • Methodology :

  • Low-temperature reactions : Conduct substitutions at 0–20°C to reduce epimerization .
  • Protecting group strategy : Use Boc groups to shield the pyrrolidine nitrogen, preventing undesired ring-opening .
  • Catalytic control : Chiral ligands (e.g., BINAP) in asymmetric hydrogenation or alkylation retain configuration .

Q. What strategies are effective in resolving conflicting NMR data for diastereomers of this compound?

  • Methodology :

  • 2D NMR techniques :
  • COSY : Identifies scalar-coupled protons to assign neighboring groups.
  • NOESY : Detects spatial proximity of protons to distinguish axial/equatorial substituents .
  • Variable-temperature NMR : Reduces signal broadening caused by conformational exchange in flexible rings .

Q. How can structural modifications enhance the compound's utility in targeting specific biological receptors (e.g., GPCRs)?

  • Methodology :

  • Structure-activity relationship (SAR) studies :
  • Fluorination : Introduce fluorine at the 4-position to improve metabolic stability and binding affinity (e.g., PB05325 derivative) .
  • Hydroxymethyl substitution : Modulate solubility and hydrogen-bonding interactions (e.g., PharmaBlock PB00441) .
  • Pharmacophore modeling : Align the aminomethyl group with receptor-active sites using docking simulations .

Q. What are the critical considerations for safe handling and storage of this compound in a research setting?

  • Methodology :

  • Storage : Maintain at -20°C under inert gas (N2_2/Ar) to prevent Boc-group hydrolysis .
  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation/contact .
  • Waste disposal : Neutralize with dilute HCl before incineration to avoid releasing reactive amines .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or solubility data across literature sources?

  • Methodology :

  • Reproducibility checks : Validate experimental conditions (e.g., solvent purity, heating rates).
  • Thermogravimetric analysis (TGA) : Differentiate between decomposition and true melting points .
  • Solubility testing : Use standardized buffers (e.g., PBS pH 7.4) and nephelometry for consistency .

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